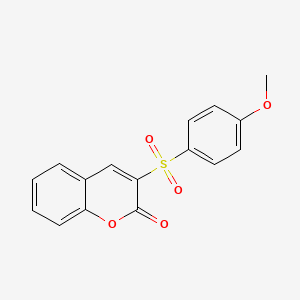

3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Description

3-(4-Methoxybenzenesulfonyl)-2H-chromen-2-one (CAS: 40888-66-2) is a coumarin derivative characterized by a 4-methoxybenzenesulfonyl group at the 3-position of the 2H-chromen-2-one scaffold. Its molecular formula is C₁₇H₁₂O₄S, with an average molecular mass of 320.34 g/mol and a monoisotopic mass of 320.0354 g/mol . This compound is primarily utilized as a precursor or intermediate in synthesizing heterocyclic compounds with reported antimicrobial, anti-inflammatory, and antiviral activities .

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-20-12-6-8-13(9-7-12)22(18,19)15-10-11-4-2-3-5-14(11)21-16(15)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEJVYUZWGPLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable chromenone derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylated product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, facilitating the development of more complex molecules. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Reactivity and Functionalization

3-(4-Methoxybenzenesulfonyl)-2H-chromen-2-one can undergo several chemical reactions, including:

- Oxidation: Converting to sulfoxides or sulfones using oxidizing agents.

- Reduction: Transforming the sulfonyl group into sulfides with reducing agents.

- Substitution: Modifying methoxy groups through nucleophilic substitution.

These reactions enable researchers to explore diverse derivatives with tailored properties for specific applications.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, with notable IC50 values indicating its potency:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest |

| HeLa | 10.0 | Inhibition of proliferation |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Additionally, preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that warrants further investigation into its potential as an antimicrobial agent .

Medicinal Chemistry

Drug Development Potential

The unique functional groups present in this compound contribute to its bioactivity, making it a candidate for drug development. Researchers are exploring its use in formulating new therapeutic agents targeting specific diseases, particularly those involving cellular growth dysregulation .

Case Studies and Experimental Insights

Case Study: Anticancer Efficacy

In a controlled study examining its anticancer properties, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent response, with significant inhibition of cell growth observed at lower concentrations. This study underscores the need for further exploration into its mechanism of action and potential clinical applications .

Case Study: Synthesis Optimization

Another case study focused on optimizing the synthesis of this compound using continuous flow reactors. This method improved yield and reduced reaction times compared to traditional batch processes, highlighting the compound's industrial relevance and potential for scalable production .

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chromenone core can also interact with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance stability and binding affinity to target enzymes but may reduce solubility.

- Electron-donating groups (e.g., methoxy, methyl) improve lipophilicity, aiding membrane permeability .

- Heterocyclic substituents (e.g., imidazothiazole, oxazole) introduce hydrogen-bonding sites, critical for antimicrobial and antiviral activities .

Biological Activity

3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, a compound belonging to the chromenone family, has garnered attention for its potential biological activities , particularly in the realms of antimicrobial , anti-inflammatory , and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chromenone core substituted with a methoxybenzenesulfonyl group. Its molecular formula is , with a molecular weight of approximately 318.35 g/mol. The presence of the sulfonyl and methoxy groups is significant as they contribute to the compound's biological activity through various mechanisms.

The biological effects of this compound are mediated through several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various biochemical pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : Interaction with cellular receptors can influence signal transduction processes, potentially altering cellular responses to external stimuli.

- Gene Expression Alteration : The compound may affect the expression of genes related to inflammation, cell proliferation, and apoptosis, contributing to its anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, comparable to standard antibiotics like ciprofloxacin . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can lead to reduced inflammation in conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Studies have shown that this compound possesses notable anticancer activity. For instance, it has been evaluated against several human cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. The compound demonstrated significant antiproliferative effects, with mechanisms involving cell cycle arrest and induction of apoptosis .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt or Pechmann condensation, with microwave-assisted methods improving yield and reducing reaction time. For example, eco-friendly catalysts like Zn[(L)-Proline]² in solvent-free conditions enhance efficiency . Reaction optimization involves varying temperature, solvent (e.g., PEG-600), and catalyst loading, monitored via TLC and purified via column chromatography. Comparative studies of conventional vs. microwave methods show faster kinetics and higher purity in microwave-assisted routes .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

- Methodological Answer : FTIR confirms functional groups (e.g., sulfonyl, methoxy), while ¹H/¹³C NMR identifies proton environments and substituent positions. Mass spectrometry (GC-MS) validates molecular weight. For example, in similar chromen-2-one derivatives, NMR coupling constants distinguish between regioisomers, and X-ray crystallography resolves absolute configurations . Combining these techniques mitigates spectral overlaps, such as differentiating methoxy vs. hydroxyl protons via deuterium exchange experiments .

Q. How can solubility and logP values be experimentally determined, and what do they indicate about the compound's bioavailability?

- Methodological Answer : Solubility is measured via shake-flask methods in solvents like chloroform or water, while logP is determined using HPLC or octanol-water partitioning. For instance, derivatives with high logP (>10) exhibit poor aqueous solubility but enhanced membrane permeability . These properties guide formulation strategies, such as using surfactants or prodrug modifications to improve bioavailability .

Advanced Research Questions

Q. How do substituents on the chromen-2-one core influence electronic properties and intermolecular interactions, as analyzed by Hirshfeld surface and DFT studies?

- Methodological Answer : Substituents like methoxy or sulfonyl groups alter electron density, quantified via HOMO-LUMO gaps (e.g., 0.156–0.335 eV using DFT/B3LYP) . Hirshfeld surface analysis reveals intermolecular contacts (e.g., C–H···O, π–π stacking), with sulfonyl groups increasing polar surface area (PSA) and hydrogen-bonding potential . Computational tools like NCIplot index evaluate interaction energies, showing how methoxy groups enhance crystal packing via van der Waals forces .

Q. What methodologies are employed in X-ray crystallography to resolve structural ambiguities, and how does SHELX software facilitate refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structures by optimizing parameters like thermal displacement and occupancy. For monoclinic systems (e.g., space group C2/c), twin refinement in SHELX handles overlapping reflections, while Hirshfeld rigid-bond tests validate geometric accuracy . Discrepancies in bond lengths or angles (e.g., sulfonyl S–O vs. C–O) are resolved using restraints and Rint values <5% .

Q. How can computational docking studies predict the compound's interaction with biological targets, and what validation methods are used?

- Methodological Answer : Molecular docking (AutoDock, Glide) evaluates binding affinities to targets like kinases or DNA, using scoring functions (e.g., ΔG). For chromen-2-one derivatives, nitro groups enhance electrostatic interactions with active sites, validated via MD simulations and MM-PBSA free-energy calculations . Experimental validation includes IC50 assays and competitive binding studies with fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.